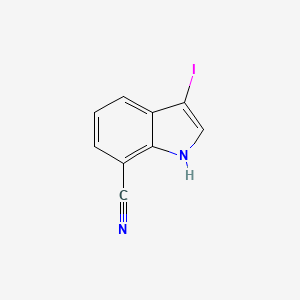
3-iodo-1H-indole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1H-indole-7-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
The synthesis of 3-iodo-1H-indole-7-carbonitrile typically involves a Friedel–Crafts acylation-oxime synthesis-decarboxylation/dehydration sequence starting from commercially available 7-iodoindole . The reaction conditions include the use of oxalyl dichloride in anhydrous diethyl ether under exclusion of moisture . This method ensures the structural integrity and purity of the compound, which is confirmed through elemental analysis and spectroscopic methods such as IR, NMR, and EI-MS .
Analyse Des Réactions Chimiques
3-Iodo-1H-indole-7-carbonitrile undergoes various chemical reactions, including electrophilic substitution, nucleophilic addition, and coupling reactions. Common reagents used in these reactions include potassium hydroxide, oxalyl dichloride, and hydrazine hydrate . The major products formed from these reactions are often intermediates for further synthesis of biologically active compounds .
Applications De Recherche Scientifique
3-Iodo-1H-indole-7-carbonitrile has significant applications in scientific research, particularly in the development of protein kinase inhibitors . Protein kinases are enzymes that transfer phosphate groups to the hydroxyl functions of serine, threonine, or tyrosine residues of their substrates. The hyperactivity of protein kinases is involved in many human tumor diseases, making inhibitors of these enzymes valuable in cancer treatment . Additionally, this compound is used in the synthesis of various biologically active structures, including those with antiviral, anticancer, and anti-inflammatory properties .
Mécanisme D'action
The mechanism of action of 3-iodo-1H-indole-7-carbonitrile involves its interaction with protein kinases. The indole core of the compound interacts with amino acids in the ATP binding pocket of the targeted protein kinase, inhibiting its activity . This interaction can involve halogen bonds, which enhance the binding affinity and specificity of the compound . By inhibiting protein kinases, this compound can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-iodo-1H-indole-7-carbonitrile include other indole derivatives such as 1H-indole-3-carbaldehyde and 7-iodo-1H-indole-3-carbonitrile . These compounds share the indole core structure but differ in their functional groups and substitution patterns. The uniqueness of this compound lies in its specific substitution at the 3 and 7 positions, which can influence its chemical reactivity and biological activity .
Propriétés
IUPAC Name |
3-iodo-1H-indole-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2/c10-8-5-12-9-6(4-11)2-1-3-7(8)9/h1-3,5,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKENBFMERQCASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=CN2)I)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2691721.png)

![(E)-2-(2-Chlorophenyl)-N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]ethenesulfonamide](/img/structure/B2691724.png)

![1-(4-fluorophenyl)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2691730.png)
![2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2691731.png)
![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691732.png)
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]-3-(2-thienyl)-1,2,4-triazine-6-carboxylate](/img/structure/B2691733.png)
![5-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2691734.png)

